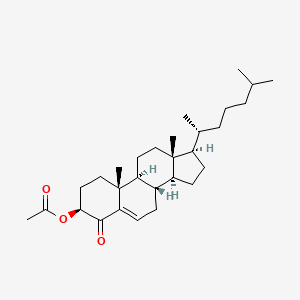
4-Oxocholest-5-en-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxocholest-5-en-3-yl acetate is a chemical compound with the molecular formula C29H46O3. It is a derivative of cholesterol and is characterized by the presence of an oxo group at the 4th position and an acetate group at the 3rd position of the cholest-5-ene skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxocholest-5-en-3-yl acetate typically involves the oxidation of cholesterol derivatives. One common method involves the use of cholesterol oxidase to convert cholesterol to cholest-4-en-3-one, which is then acetylated to form this compound . The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the oxidation and acetylation processes.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic conversion in an aqueous/organic biphasic system. This method utilizes cholesterol oxidase from Rhodococcus sp. to produce cholest-4-en-3-one, which is then purified and acetylated . The process involves extraction, washing, evaporation, column chromatography, and recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
4-Oxocholest-5-en-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form different derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
科学的研究の応用
4-Oxocholest-5-en-3-yl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of steroid drugs and other complex organic molecules.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It is used in the production of high-purity steroid derivatives for various industrial applications.
作用機序
The mechanism of action of 4-Oxocholest-5-en-3-yl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in cholesterol metabolism and steroid biosynthesis. The oxo and acetate groups play a crucial role in its biological activity, influencing its binding affinity and specificity for target proteins .
類似化合物との比較
Similar Compounds
Cholest-4-en-3-one: A precursor in the synthesis of 4-Oxocholest-5-en-3-yl acetate, with similar structural features but lacking the acetate group.
Cholest-5-en-3-yl acetate: Another derivative of cholesterol, differing in the position of the oxo group.
Uniqueness
This compound is unique due to the presence of both an oxo group at the 4th position and an acetate group at the 3rd position. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
CAS番号 |
56533-66-5 |
|---|---|
分子式 |
C29H46O3 |
分子量 |
442.7 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-oxo-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(31)26(32-20(4)30)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,28-,29-/m1/s1 |
InChIキー |
CAGXAMRCJUHQSK-CWLZQRTDSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4=O)OC(=O)C)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4=O)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


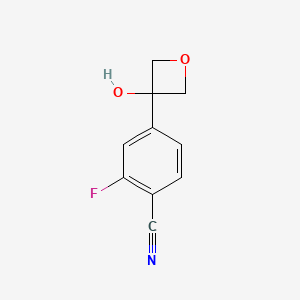
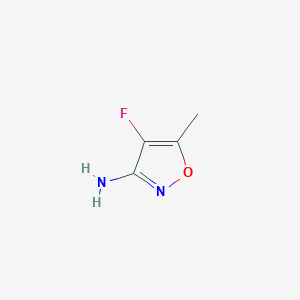
![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
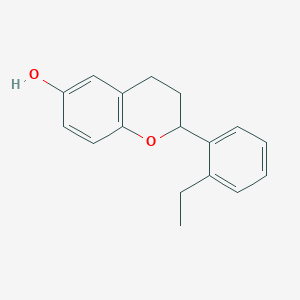
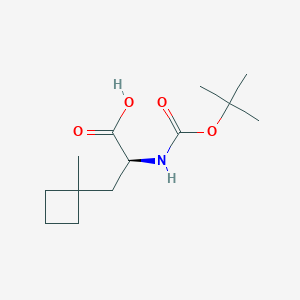
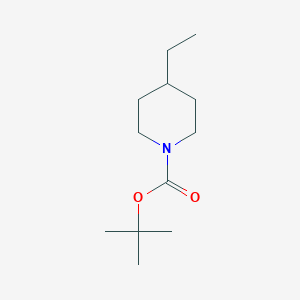
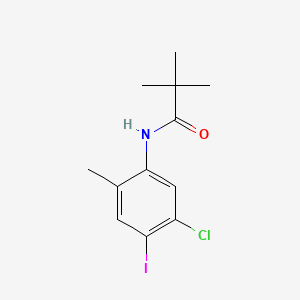
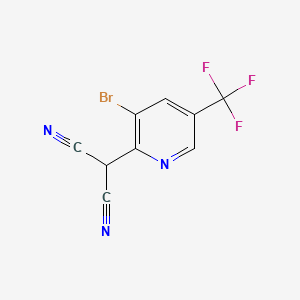
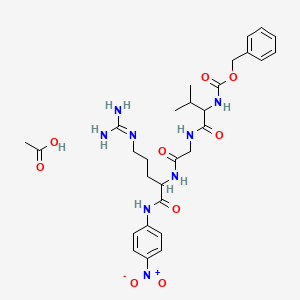
![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)
![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)
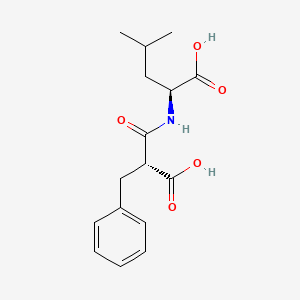
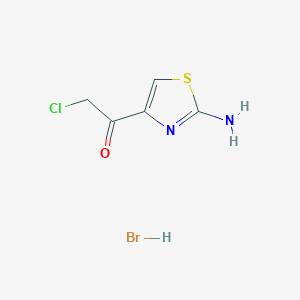
![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
